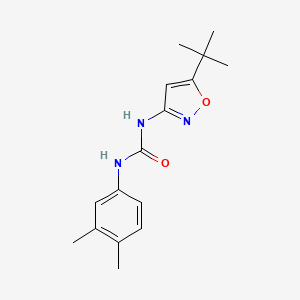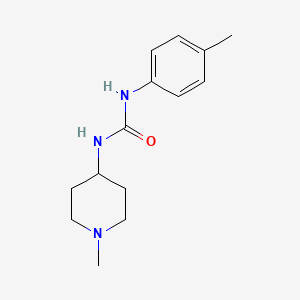
2-naphthyl(2,4,6-trinitrophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthyl(2,4,6-trinitrophenyl)amine, also known as NTA, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family and has been studied for its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-naphthyl(2,4,6-trinitrophenyl)amine is based on its ability to bind to proteins and nucleic acids. The compound contains a nitrophenyl group, which has a high affinity for histidine residues in proteins. The naphthyl group provides the necessary hydrophobic interactions for the binding to occur. Once bound, the fluorescence properties of this compound can be used to monitor the protein or nucleic acid of interest.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-carcinogenic, and its use in scientific research has not been associated with any adverse effects.
実験室実験の利点と制限
The advantages of using 2-naphthyl(2,4,6-trinitrophenyl)amine in lab experiments include its high sensitivity and specificity for proteins and nucleic acids, its ease of use, and its low toxicity. However, the compound has some limitations, such as its relatively high cost, its potential interference with other fluorescent probes, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-naphthyl(2,4,6-trinitrophenyl)amine. One direction is the development of new fluorescent probes based on the structure of this compound. Another direction is the study of the toxic and mutagenic properties of nitroaromatic compounds, including this compound. Additionally, the use of this compound as a ligand for the purification of histidine-tagged proteins could be further optimized. Finally, the development of new synthesis methods for this compound could lead to improvements in yield and purity.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has been widely used in scientific research. Its fluorescent properties and ability to bind to proteins and nucleic acids make it a valuable tool for the detection and purification of biomolecules. Although its biochemical and physiological effects have not been extensively studied, it is known to be non-toxic and non-carcinogenic. The future directions for the study of this compound include the development of new fluorescent probes, the study of the toxic and mutagenic properties of nitroaromatic compounds, and the optimization of its use as a ligand for the purification of histidine-tagged proteins.
合成法
The synthesis of 2-naphthyl(2,4,6-trinitrophenyl)amine involves the reaction of 2-naphthylamine with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran and is usually catalyzed by a base such as triethylamine. The product is then purified by column chromatography or recrystallization. The yield of the synthesis is generally high, and the purity of the product can be easily verified by NMR spectroscopy.
科学的研究の応用
2-naphthyl(2,4,6-trinitrophenyl)amine has been widely used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It is highly sensitive and specific, and its fluorescence properties can be easily monitored using spectroscopic techniques. This compound has also been used as a ligand for the purification of histidine-tagged proteins, as it forms a stable complex with the histidine residues. Furthermore, this compound has been used as a model compound for the study of nitroaromatic compounds, which are known to have toxic and mutagenic properties.
特性
IUPAC Name |
N-(2,4,6-trinitrophenyl)naphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-18(22)13-8-14(19(23)24)16(15(9-13)20(25)26)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBULPFDKEBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5409166.png)

![1-{1-[(3-pyridin-2-ylisoxazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409176.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5409213.png)
![1-(1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5409218.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile](/img/structure/B5409229.png)
![methyl 4-{3-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5409234.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)
